molecular formula C22H44O3 B1502932 Methyl 21-hydroxyheneicosanoate CAS No. 94035-98-0

Methyl 21-hydroxyheneicosanoate

Cat. No. B1502932
CAS RN: 94035-98-0
M. Wt: 356.6 g/mol
InChI Key: YCYYZXLJQNQRSH-UHFFFAOYSA-N
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Description

Methyl 21-hydroxyheneicosanoate, also known as omega-Hydroxy C21:0 methyl ester, is an odd numbered omega-hydroxy heneicosanoic acid . It is often used as an internal standard for studies involving long-chain omega-hydroxy fatty acids . It has the empirical formula C22H44O3 .


Molecular Structure Analysis

The molecular formula of Methyl 21-hydroxyheneicosanoate is C22H44O3 . It has a molecular weight of 356.58 .


Chemical Reactions Analysis

Omega-Hydroxy C21:0 fatty acid and other omega-hydroxy fatty acids can be lactonized by certain enzymes into mono- and oligolactones . Omega-Oxidation is a minor fatty acid pathway used for fatty acid metabolism and usually occurs in the smooth endoplasmic reticulum .


Physical And Chemical Properties Analysis

Methyl 21-hydroxyheneicosanoate is a solid at room temperature . It has a melting point of 73-76°C . It is soluble in chloroform, warm ethanol, and ethyl ether .

Mechanism of Action

Target of Action

Methyl 21-hydroxyheneicosanoate is a hydroxylated fatty acid methyl ester and acts as a substrate for lactonizing lipase from Pseudomonas nov. sp. 109 . This lipase is an enzyme that catalyzes the synthesis of macrocyclic lactones .

Mode of Action

As a substrate, Methyl 21-hydroxyheneicosanoate interacts with the lactonizing lipase, facilitating the enzyme’s ability to synthesize macrocyclic lactones

Biochemical Pathways

The primary biochemical pathway involving Methyl 21-hydroxyheneicosanoate is the synthesis of macrocyclic lactones, catalyzed by the lactonizing lipase . Macrocyclic lactones are a class of compounds that have various biological activities, including antimicrobial, antifungal, and antiparasitic effects. The downstream effects of this pathway would depend on the specific macrocyclic lactone produced and its biological activity.

Result of Action

The result of Methyl 21-hydroxyheneicosanoate’s action as a substrate for lactonizing lipase is the production of macrocyclic lactones . These compounds have various biological activities, which can influence cellular processes depending on the specific macrocyclic lactone produced.

properties

IUPAC Name

methyl 21-hydroxyhenicosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-25-22(24)20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23/h23H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYYZXLJQNQRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 21-hydroxyheneicosanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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